3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBAZGZBUOXQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Nitro-2H-Chromen-2-One
The coumarin scaffold forms the foundation of the target compound. The Pechmann condensation, a widely utilized method for coumarin synthesis, enables the cyclization of phenols with β-keto esters under acidic conditions. For 6-nitro-2H-chromen-2-one, 4-nitrophenol serves as the starting material. Reacting 4-nitrophenol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C yields the coumarin nucleus with a nitro group at position 6. This step is critical for establishing the aromatic nitro substituent, which influences subsequent sulfonylation reactivity.
Sulfonylation at Position 3
Introducing the 4-chlorobenzenesulfonyl moiety at position 3 requires precise sulfonylation conditions. Drawing from protocols for analogous sulfonamide syntheses, the coumarin intermediate is treated with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions. Sodium acetate or triethylamine acts as a base to deprotonate the hydroxyl group at position 3, facilitating nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds at 80–85°C for 8–12 hours, monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (4:6) as the mobile phase.
Reaction Scheme:
$$
\text{6-Nitro-2H-chromen-2-one} + \text{4-Cl-C}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{NaOAc, DMF}} \text{3-(4-Cl-benzenesulfonyl)-6-nitro-2H-chromen-2-one}
$$
Optimization of Sulfonylation Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Dimethylformamide (DMF) enhances solubility of both the coumarin and sulfonyl chloride, while sodium acetate neutralizes HCl generated during the reaction. Comparative studies indicate that triethylamine may accelerate the reaction but risks side reactions with the nitro group.
Temperature and Reaction Time
Elevated temperatures (80–85°C) promote complete conversion, as evidenced by the synthesis of 4-chloro-N-(thiazol-2-yl)benzenesulfonamide under similar conditions. Prolonged heating beyond 12 hours risks decomposition, necessitating TLC monitoring at 2-hour intervals.
Workup and Purification
Post-reaction, the mixture is cooled and poured into ice-cold water to precipitate the product. Filtration followed by recrystallization from ethanol yields the pure sulfonylated coumarin. Column chromatography (silica gel, ethyl acetate/hexane gradient) further refines the product, achieving >95% purity.
Structural Characterization
Spectroscopic Analysis
- FT-IR Spectroscopy : The sulfonyl group exhibits characteristic S=O stretching vibrations at 1360–1380 cm$$^{-1}$$ and 1180–1200 cm$$^{-1}$$. The nitro group’s asymmetric and symmetric stretches appear at 1520 cm$$^{-1}$$ and 1340 cm$$^{-1}$$, respectively.
- $$^1$$H NMR : Aromatic protons of the coumarin and 4-chlorophenyl groups resonate between δ 7.2–8.3 ppm. The absence of a hydroxyl proton at δ 5.5–6.0 ppm confirms successful sulfonylation.
- $$^{13}$$C NMR : The sulfonyl carbon appears at δ 125–130 ppm, while the carbonyl carbon of the lactone resonates at δ 160–165 ppm.
X-ray Crystallography
Single-crystal X-ray diffraction validates the molecular geometry. For analogous sulfonylated coumarins, the dihedral angle between the coumarin and sulfonylbenzene rings ranges from 75° to 85°, indicating minimal conjugation and steric hindrance.
Comparative Synthetic Routes
Direct Sulfonation vs. Stepwise Functionalization
Direct sulfonation of pre-formed coumarins offers higher yields (75–85%) compared to stepwise approaches involving nitro group introduction post-sulfonylation (60–70%). However, regioselectivity challenges necessitate careful control of reaction conditions.
Alternative Sulfonylating Agents
While 4-chlorobenzenesulfonyl chloride is optimal, derivatives like 4-bromobenzenesulfonyl chloride afford analogous products with marginally lower yields (70–78%) due to increased steric bulk.
Biological Relevance and Applications
Though beyond the scope of synthesis, preliminary studies on structurally related sulfonylated coumarins demonstrate potent bioactivity. For instance, benzotriazinone sulfonamides exhibit α-glucosidase inhibition (IC$$_{50}$$ = 32.37–37.75 µM), suggesting potential therapeutic applications for the title compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents like ethanol or dimethylformamide.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: 3-[(4-aminophenyl)sulfonyl]-6-nitro-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives with extended conjugation.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, its antibacterial activity is thought to result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
3-[(4-chlorophenyl)sulfanyl]propanoic acid: While both compounds contain a 4-chlorophenyl group, the presence of the chromenone core in this compound provides additional biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonyl group but differs in the core structure, leading to different biological properties.
4-[(4-chlorophenyl)sulfonyl]benzoic acid: Similar sulfonyl group but lacks the chromenone core, resulting in different applications and activities.
Biological Activity
3-(4-Chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H10ClNO4S
- Molecular Weight : 343.76 g/mol
Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various chromenone derivatives, including this compound, against several cancer cell lines. The results demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.4 | Caspase activation |
| This compound | HeLa (Cervical Cancer) | 12.8 | Apoptosis induction |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using in vitro models of inflammation. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Experimental Condition | Cytokine Inhibition (%) |
|---|---|
| LPS-stimulated Macrophages (10 µM) | TNF-alpha: 65% |
| LPS-stimulated Macrophages (10 µM) | IL-6: 58% |
This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes has also been studied. Notably, it showed promising results as an inhibitor of acetylcholinesterase (AChE), which is critical in neurodegenerative diseases like Alzheimer's.
| Enzyme Target | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 8.5 |
This inhibition suggests that the compound could be beneficial in managing cognitive decline associated with Alzheimer's disease.
Case Studies
- Cytotoxicity Evaluation : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, indicating its potential as an anti-cancer agent.
- Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, confirming its anti-inflammatory properties.
- Neuroprotection Studies : In vitro studies using neuronal cell cultures showed that treatment with the compound protected against oxidative stress-induced cell death, highlighting its neuroprotective effects.
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of a substituted coumarin core via Knoevenagel condensation of salicylaldehyde derivatives with ethyl acetoacetate, using piperidine as a catalyst .
- Step 2 : Introduction of the sulfonyl group via nucleophilic substitution or coupling reactions. For example, 4-chlorobenzenesulfonyl chloride can react with intermediates under controlled conditions (e.g., in chloroform or ethanol) .
- Step 3 : Nitration at the 6-position using nitric acid or mixed acid systems, followed by purification via column chromatography or recrystallization . Key intermediates (e.g., bromoacetyl or aminothiazolyl derivatives) are characterized using FT-IR, NMR, and LC-MS to confirm structural integrity .
Q. How is the structural identity of this compound validated?
Structural confirmation relies on:
- FT-IR Spectroscopy : Detection of the carbonyl stretch (C=O) at ~1690–1712 cm⁻¹ and sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ .
- NMR Analysis : Distinct shifts for aromatic protons (δ 7.0–8.5 ppm), sulfonyl-linked substituents, and nitro group effects on neighboring protons .
- X-ray Diffraction : Single-crystal studies resolve spatial configuration, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .
- Elemental Analysis : Confirms purity (±0.4% deviation from theoretical values) .
Advanced Research Questions
Q. What methodologies are used to analyze the bioactivity of this compound against cancer cells?
- Cytotoxicity Assays : MTT assays on cell lines (e.g., MCF-7, A549) quantify IC₅₀ values, with data normalized to controls like doxorubicin .
- Apoptosis Studies : Caspase-3/7, -8, and -9 activation assays (fluorometric) determine apoptotic pathways .
- Morphological Analysis : Phase-contrast microscopy identifies changes in cell shape, membrane blebbing, or nuclear fragmentation post-treatment .
- Comparative Studies : Structure-activity relationships (SAR) compare nitro, sulfonyl, and chlorophenyl substituents to optimize potency .
Q. How does the sulfonyl group influence the compound’s interaction with biological targets?
- Electrophilic Character : The sulfonyl group enhances electron-withdrawing effects, stabilizing charge-transfer interactions with enzymes (e.g., lipoxygenase) .
- Hydrogen Bonding : Sulfonyl oxygen atoms act as hydrogen bond acceptors, improving binding affinity to catalytic sites (e.g., in antimicrobial targets) .
- Bioavailability : Sulfonation increases hydrophilicity, potentially improving solubility and pharmacokinetics compared to non-sulfonated analogs .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Dose-Response Validation : Replicate assays across multiple cell lines or organisms to rule out cell-specific effects .
- Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may contribute to observed discrepancies .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to distinguish true activity from assay artifacts .
Methodological Considerations
Q. How are computational tools like SHELX employed in crystallographic studies of this compound?
- Structure Refinement : SHELXL refines X-ray data by optimizing bond lengths, angles, and thermal displacement parameters .
- Twinning Analysis : SHELXD resolves twinned crystals, common in sulfonated compounds, via dual-space recycling algorithms .
- Validation : PLATON or CCDC Mercury cross-checks for steric clashes, hydrogen bonding, and packing efficiency .
Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?
- Reaction Monitoring : TLC or HPLC tracks intermediate formation (e.g., bromoacetyl coumarin) to standardize reaction times .
- Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) isolates isomers or byproducts .
- Batch Consistency : Elemental analysis and melting point determination verify lot-to-lot uniformity .
Data Interpretation and Optimization
Q. How can SAR studies guide the optimization of this compound?
- Substituent Screening : Replace the nitro group with electron-donating (e.g., -NH₂) or bulkier groups (e.g., -CF₃) to modulate activity .
- Bioisosteric Replacement : Swap the chlorobenzenesulfonyl group with heterocyclic sulfonamides (e.g., pyridylsulfonyl) to enhance selectivity .
- Pharmacophore Mapping : QSAR models identify critical moieties (e.g., sulfonyl-nitro distance) for target engagement .
Q. What analytical challenges arise in characterizing sulfonated coumarin derivatives?
- Tautomerism : Nitro and sulfonyl groups may induce tautomeric shifts, complicating NMR interpretation. Low-temperature NMR (e.g., 100 K) mitigates this .
- Crystallization Difficulty : Sulfonate salts often form hydrates. Use mixed solvents (e.g., DMSO/water) for single-crystal growth .
- Mass Spectrometry Artifacts : In-source fragmentation of the sulfonyl group requires soft ionization (e.g., ESI) .
Ethical and Safety Guidelines
Q. What safety protocols are critical when handling nitro- and sulfonyl-containing compounds?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro group-derived fumes .
- Waste Disposal : Neutralize sulfonyl chlorides with aqueous bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
